2-fluorobenzyl 2-chloro-4-nitrobenzoate
Description
2-Fluorobenzyl 2-chloro-4-nitrobenzoate is an aromatic ester derivative characterized by a 2-chloro-4-nitrobenzoate core esterified with a 2-fluorobenzyl group. Its molecular formula is C₁₄H₉ClFNO₄, with a calculated molecular weight of 309.68 g/mol. The compound features two key substituents:
- 2-Chloro-4-nitrobenzoate moiety: The chlorine at position 2 and nitro group at position 4 on the benzoate ring impart electron-withdrawing effects, influencing reactivity and intermolecular interactions.
This compound is of interest in pharmaceutical and materials science due to the synergistic effects of its substituents. Below, we systematically compare it with structurally analogous compounds.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 2-chloro-4-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClFNO4/c15-12-7-10(17(19)20)5-6-11(12)14(18)21-8-9-3-1-2-4-13(9)16/h1-7H,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYPFVINFUWPPFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzyl 2-chloro-4-nitrobenzoate typically involves the esterification of 2-chloro-4-nitrobenzoic acid with 2-fluorobenzyl alcohol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzyl 2-chloro-4-nitrobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate in an alkaline medium.
Major Products Formed
Nucleophilic substitution: Formation of substituted benzyl derivatives.
Reduction: Formation of 2-fluorobenzyl 2-chloro-4-aminobenzoate.
Oxidation: Formation of 2-fluorobenzoic acid derivatives.
Scientific Research Applications
2-Fluorobenzyl 2-chloro-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-fluorobenzyl 2-chloro-4-nitrobenzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of fluorine and chlorine atoms can enhance the compound’s binding affinity and specificity towards its targets.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Table 1: Molecular Properties of Selected Compounds
Key Observations :
- The 2-fluorobenzyl ester has a higher molecular weight than ethyl derivatives due to the aromatic benzyl group and fluorine substitution.
- The furoylamino-substituted compound introduces a heterocyclic group, enhancing hydrogen-bonding capacity but reducing lipophilicity .
Substituent Effects on Physicochemical Properties
Electronic Effects :
- Nitro and Chlorine Groups : The 2-chloro-4-nitro substitution on the benzoate ring creates a strong electron-deficient aromatic system, enhancing electrophilic reactivity. This is consistent across all analogs .
- Fluorine vs. Ethyl Groups : The 2-fluorobenzyl group’s electron-withdrawing nature increases the ester’s resistance to hydrolysis compared to ethyl esters, which are more prone to nucleophilic attack .
Lipophilicity and Solubility :
- Fluorine’s high electronegativity and small atomic radius improve lipid solubility, making the 2-fluorobenzyl derivative more membrane-permeable than polar analogs like the diethylaminoethyl ester .
- Ethyl esters, with shorter alkyl chains, exhibit higher aqueous solubility but lower bioavailability in hydrophobic environments .
Analytical Fragmentation :
- Mass spectrometry of fluorobenzyl derivatives (e.g., m/z = 109.0448 for C₇H₆F⁺ fragments) distinguishes them from non-fluorinated analogs, which lack fluorine-specific cleavage patterns .
Crystallographic and Intermolecular Interactions
- Hydrogen Bonding: Fluorine’s weak hydrogen-bond acceptor capacity may lead to distinct crystal packing compared to hydroxyl or amino-containing esters. For example, the diethylaminoethyl ester can form stronger hydrogen bonds via its amino group .
- Software Applications : Tools like SHELXL and WinGX () are critical for resolving structural differences in nitro- and halogen-substituted aromatic esters.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
